molecular formula C10H15N3O B14913352 4-(Butylamino)picolinamide

4-(Butylamino)picolinamide

Cat. No.: B14913352
M. Wt: 193.25 g/mol
InChI Key: SMBSYPRHEYCVKQ-UHFFFAOYSA-N
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Description

Contextualizing 4-(Butylamino)picolinamide within the Picolinamide (B142947) Class

This compound is a distinct member of the picolinamide family. Its structure is defined by a picolinamide scaffold with a butylamino group (-NH(CH₂)₃CH₃) attached to the 4th position of the pyridine (B92270) ring. This specific substitution pattern differentiates it from other picolinamide derivatives and is anticipated to confer unique physicochemical and biological characteristics. The presence of the butylamino group, a moderately lipophilic and hydrogen-bond-donating moiety, can significantly influence the molecule's solubility, membrane permeability, and interactions with biological targets.

The synthesis of picolinamide derivatives generally involves the coupling of a substituted picolinic acid with an appropriate amine. google.com For this compound, a potential synthetic route would involve the reaction of 4-(butylamino)picolinic acid with ammonia (B1221849), or a related amination reaction on a suitable picolinamide precursor. The development of efficient synthetic methodologies is a crucial aspect of the research into new picolinamide derivatives. ontosight.aifrontiersin.org

Significance of Picolinamide Derivatives in Contemporary Chemical Biology and Drug Discovery Research

Picolinamide derivatives have garnered substantial attention in the fields of chemical biology and drug discovery due to their wide spectrum of biological activities. ontosight.aiontosight.ai Researchers have successfully developed picolinamide-based compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.

A notable area of investigation is their role as kinase inhibitors. For instance, several studies have focused on designing picolinamide derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its crucial role in tumor angiogenesis. nih.govrsc.orgnih.gov By modifying the substituents on the picolinamide core, researchers have been able to develop potent and selective VEGFR-2 inhibitors. nih.govrsc.orgnih.gov

Furthermore, picolinamide derivatives have been explored as inhibitors of other enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome and diabetes. nih.gov The picolinamide scaffold serves as a versatile platform for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Overview of Research Trajectories for Novel Chemical Entities

The journey of a novel chemical entity like this compound from its initial conception to a potential therapeutic agent follows a well-defined research and development pathway. frontiersin.org This process typically begins with the design and synthesis of the molecule, often inspired by existing knowledge of a particular class of compounds and their biological targets. nih.govnih.gov

Once synthesized, the new compound undergoes a series of in vitro and in vivo evaluations. Initial in vitro assays are conducted to determine its biological activity against specific targets, such as enzymes or cell lines, and to assess its potency and selectivity. ontosight.ai Promising candidates are then subjected to further studies to understand their mechanism of action and to establish a structure-activity relationship (SAR), which guides the design of more potent and specific derivatives.

Below is a table of representative picolinamide derivatives and their reported research applications:

Compound NameKey Structural FeaturesReported Research Application
N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)-picolinamidePicolinamide linked to a tetrahydrofuran (B95107) ringPotential antimicrobial and anti-inflammatory effects ontosight.ai
4-((2-((2,2-difluorobenzo[d] ontosight.ainih.govdioxol-5-yl)carbamoyl)phenylamino)methyl)-N-cyclopropylpicolinamideComplex substitution with a cyclopropyl (B3062369) group and a difluorinated benzodioxole moietyPotential as an anticancer, antimicrobial, or neurological modulator ontosight.ai
Picolinamide-based VEGFR-2 inhibitorsHybrid scaffold of 2-ethenylpyridine and 4-phenoxypicolinamide fragmentsInhibition of VEGFR-2 for cancer therapy nih.govrsc.org
N-cyclohexyl-6-(piperidin-1-yl)picolinamideCyclohexyl amide and a piperidinyl group at the 6-positionInhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-(butylamino)pyridine-2-carboxamide

InChI

InChI=1S/C10H15N3O/c1-2-3-5-12-8-4-6-13-9(7-8)10(11)14/h4,6-7H,2-3,5H2,1H3,(H2,11,14)(H,12,13)

InChI Key

SMBSYPRHEYCVKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NC=C1)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Butylamino Picolinamide

Established Synthetic Pathways for Picolinamides

The synthesis of picolinamides, including the target compound 4-(butylamino)picolinamide, can be approached through several reliable and well-documented strategies. These methods primarily involve forming the characteristic amide bond from a picolinic acid precursor or building the amide functionality through reactions with pyridine-based nitriles.

Ritter Reaction Approaches to Picolinamide (B142947) Scaffolds

The Ritter reaction is a classic and operationally simple method for preparing N-alkyl amides. researchgate.net The reaction proceeds through the nucleophilic addition of a nitrile to a carbocation, which is typically generated in situ from an alcohol or alkene under strongly acidic conditions. wikipedia.org The resulting nitrilium ion is then hydrolyzed during aqueous workup to yield the final amide product. organic-chemistry.org

For the synthesis of general picolinamide scaffolds, this reaction utilizes 2-cyanopyridine (B140075) as the nitrile component. A range of alcohols and alkenes can serve as carbocation precursors, making it a versatile method. researchgate.net

Table 1: Examples of Picolinamide Synthesis via Ritter Reaction

Nitrile Alcohol/Alkenesis Acid Catalyst Product Yield (%) Reference
2-Cyanopyridine tert-Butanol H₂SO₄ N-(tert-butyl)picolinamide 95% researchgate.net
2-Cyanopyridine Adamantanol H₂SO₄ N-Adamantylpicolinamide 92% researchgate.net
2-Cyanopyridine Cyclohexene H₂SO₄ N-Cyclohexylpicolinamide 75% researchgate.net

Coupling Strategies in Picolinamide Synthesis

A more direct and widely applicable method for synthesizing picolinamides involves the coupling of a picolinic acid derivative with an amine. This approach is central to peptide synthesis and has been extensively refined. bachem.com The reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species (such as an active ester or acyl halide) that is susceptible to nucleophilic attack by an amine. google.com

The most plausible synthetic route to this compound would involve a two-step process:

Synthesis of the Precursor Acid: The key intermediate, 4-(butylamino)picolinic acid, can be synthesized. A common strategy would be the nucleophilic aromatic substitution (SNAr) of a suitable precursor like 4-chloropicolinic acid with butylamine.

Amide Bond Formation: The resulting 4-(butylamino)picolinic acid can then be coupled with an ammonia (B1221849) source to form the primary amide. This is achieved using standard peptide coupling reagents.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. bachem.com Alternatively, uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide high yields and fast reaction times. googleapis.com

Table 2: Proposed Coupling Strategy for this compound

Picolinic Acid Derivative Amine Coupling Reagent/Conditions Proposed Product Reference (Methodology)
4-Chloropicolinic Acid Butylamine Heat or Base 4-(Butylamino)picolinic Acid SNAr Principles
4-(Butylamino)picolinic Acid Ammonia (aq.) HBTU, DIPEA, Acetonitrile (B52724) This compound google.comgoogleapis.com
4-Aminopicolinic Acid chemicalbook.com Butyraldehyde Reductive Amination (e.g., NaBH₃CN) 4-(Butylamino)picolinic Acid General Organic Chemistry

This coupling strategy offers high flexibility and functional group tolerance, making it the most reliable proposed method for accessing this compound.

Metal-Catalyzed Functionalization and Derivatization

The picolinamide functional group is a powerful tool in modern synthetic chemistry, serving as a robust bidentate directing group for the regioselective functionalization of C-H bonds. chim.it The nitrogen atom of the pyridine (B92270) ring and the amide oxygen atom chelate to a metal center, positioning the catalyst in proximity to a specific C-H bond (typically at the ortho-position of a connected aromatic ring or a γ-C-H bond of an alkyl chain) and enabling its selective activation. nih.gov The this compound, once synthesized, would be an ideal substrate for such transformations.

Palladium-Catalyzed C-H Functionalization with Picolinamide Directing Groups

Palladium catalysis is the most extensively studied system for picolinamide-directed C-H functionalization. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at previously unreactive positions. For a substrate like N-benzyl-4-(butylamino)picolinamide, the picolinamide group would direct functionalization to the ortho-C-H bonds of the benzyl (B1604629) group.

Key transformations include:

Arylation: Coupling with aryl halides or boronic acids.

Alkylation: Introduction of alkyl chains.

Halogenation: Installation of bromo or iodo groups.

These reactions typically employ a Pd(II) catalyst, such as Pd(OAc)₂, and an oxidant. The versatility of this method allows for the rapid diversification of molecular scaffolds. rsc.orgrsc.org

Table 3: Representative Palladium-Catalyzed C-H Functionalization (Applied to a Hypothetical Substrate)

Substrate Reagent Catalyst/Conditions Functionalization Type Expected Product Reference (Methodology)
N-Benzyl-picolinamide Ph-I Pd(OAc)₂, CsOAc Arylation N-(2-Phenylbenzyl)picolinamide nih.gov
N-Benzyl-picolinamide N-Iodosuccinimide (NIS) Pd(OAc)₂ Iodination N-(2-Iodobenzyl)picolinamide nih.gov
N-Alkyl-picolinamide CH₂=CHCO₂Et Pd(OAc)₂, Ag₂CO₃ Alkenylation γ-Alkenylated product General Pd-Catalysis

Cobalt-Catalyzed Picolinamide-Directed Synthesis of Heterocycles

In recent years, cost-effective and earth-abundant cobalt catalysts have emerged as powerful alternatives to precious metals for C-H activation. chim.it Picolinamide has proven to be an excellent directing group in cobalt-catalyzed reactions, particularly for the synthesis of nitrogen-containing heterocycles through annulation with alkynes. researchgate.net

In these transformations, a C-H bond and an N-H bond of a picolinamide-protected amine can be activated and coupled with an alkyne, leading to the formation of isoquinoline (B145761) or isoquinolone structures. chim.itresearchgate.net In many cases, the picolinamide group can be cleaved in situ, acting as a "traceless" directing group.

Table 4: Cobalt-Catalyzed Picolinamide-Directed Annulation Reactions

Picolinamide Substrate Coupling Partner Catalyst/Conditions Product Type Reference (Methodology)
N-Benzylpicolinamide Diphenylacetylene Co(OAc)₂, Mn(OAc)₂, O₂ Dihydroisoquinoline chim.it
N-Benzylpicolinamide Phenylacetylene Co(OAc)₂, KPF₆, O₂ (air) Isoquinoline (traceless) researchgate.net
N-(1-Naphthylmethyl)picolinamide Diethyl azodicarboxylate (CO surrogate) Co(OAc)₂, Ag₂CO₃ Isoindolinone chim.it

A substrate containing the this compound moiety would be expected to undergo similar transformations, providing access to complex heterocyclic systems bearing a butylamino-substituted pyridine fragment.

Copper-Catalyzed Chemoselective Synthesis of Picolinamide Derivatives

Copper catalysts offer a distinct reactivity profile for reactions involving picolinamides. The picolinamide group can function in two primary ways in copper catalysis: as a directing group for C-H functionalization or as a bidentate ligand to facilitate a separate coupling reaction.

As a Directing Group: Copper-catalyzed C-H amination has been demonstrated, allowing for the introduction of nitrogen-based functional groups. researchgate.net This provides a route to complex amines with high regioselectivity.

As a Ligand: Picolinamide derivatives themselves have been successfully employed as effective bidentate ligands in copper-catalyzed cross-coupling reactions, such as the synthesis of aryl ethers (Ullmann condensation). nih.gov The electronic properties of substituents on the picolinamide ring can modulate the catalytic activity of the copper center.

Table 5: Potential Applications of this compound in Copper-Catalyzed Reactions

Role of Picolinamide Reaction Type Reactants Catalyst/Conditions Expected Outcome/Product Reference (Methodology)
Directing Group C-H Amination N-Aryl-4-(butylamino)picolinamide + Amine Source Cu(OAc)₂, Oxidant ortho-Aminated Aryl Amide researchgate.net
Ligand Aryl Ether Synthesis Iodobenzene + Phenol CuI, Base, This compound Diphenyl ether nih.gov
Substrate Radical Carboamination N-Butenyl-4-(butylamino)picolinamide + CHCl₃ Cu(CH₃CN)₄PF₆, DTBP β-Lactam derivative nih.govresearchgate.net

The 4-(butylamino) group, being an electron-donating group, would likely influence the electronic properties of the picolinamide system, potentially enhancing its efficacy as a ligand in copper-catalyzed processes.

Advanced Synthetic Strategies for this compound Analogs

Advanced synthetic strategies for producing analogs of this compound are pivotal for exploring structure-activity relationships. These methods include the introduction of chiral centers and the incorporation of isotopic labels to elucidate metabolic and mechanistic pathways.

While this compound itself is an achiral molecule, the stereoselective synthesis of its analogs is a critical area of research for investigating the impact of stereochemistry on biological activity. Chiral modifications typically involve the introduction of stereocenters on the butylamino side chain or on the picolinamide ring system.

One common approach to introducing chirality is to utilize chiral building blocks. For instance, instead of n-butylamine, chiral amines such as (R)- or (S)-sec-butylamine can be reacted with a suitable picolinic acid derivative to yield the corresponding chiral amides. The synthesis generally proceeds via the activation of the carboxylic acid group of a 4-halopicolinic acid, followed by nucleophilic substitution with the chiral amine, and subsequent amidation of the picolinamide moiety. The choice of coupling reagents and reaction conditions is crucial to prevent racemization and ensure high enantiomeric purity of the final product.

Another strategy involves the asymmetric modification of a pre-existing picolinamide scaffold. This could include asymmetric hydrogenation of a double bond introduced into the butyl side chain or the use of chiral catalysts to direct the formation of a new stereocenter. These methods, while often more complex, offer greater flexibility in the design of novel chiral analogs.

Table 1: Examples of Chiral Amines for Stereoselective Synthesis

Chiral Amine Resulting Analog Structure (Partial)
(R)-sec-Butylamine Introduction of an (R)-stereocenter at the α-position of the butyl group.
(S)-sec-Butylamine Introduction of an (S)-stereocenter at the α-position of the butyl group.
(R)-2-Amino-4-methylpentane Introduction of an (R)-stereocenter and a branched alkyl chain.
(S)-2-Amino-4-methylpentane Introduction of an (S)-stereocenter and a branched alkyl chain.

The characterization of these chiral analogs requires specialized analytical techniques, such as chiral high-performance liquid chromatography (HPLC) and polarimetry, to confirm their enantiomeric purity and absolute configuration.

Isotopic labeling with deuterium (B1214612) (²H) and tritium (B154650) (³H) is a powerful tool for studying the pharmacokinetics, metabolism, and mechanism of action of bioactive molecules. In the context of this compound, labeled analogs are synthesized to trace the molecule's fate in biological systems and to investigate kinetic isotope effects in metabolic pathways.

Deuterium labeling can be achieved by using deuterated starting materials or by performing hydrogen-deuterium exchange reactions on the final compound or its precursors. For example, the synthesis could employ deuterated n-butylamine (n-butylamine-d9) to introduce deuterium atoms onto the butyl side chain. Alternatively, specific positions on the pyridine ring can be deuterated through electrophilic or nucleophilic substitution reactions under deuterating conditions. These deuterated analogs are particularly useful for metabolic studies using mass spectrometry, as the mass shift allows for the unambiguous identification of the parent compound and its metabolites.

Tritium labeling provides a highly sensitive method for quantification in biological samples through radiometric detection. The introduction of tritium can be more challenging and often involves catalytic tritiation of an unsaturated precursor or the reduction of a halide with tritium gas. Given the high specific activity of tritiated compounds, they are invaluable for in vitro binding assays and autoradiography studies.

Table 2: Common Labeling Positions and Their Applications

Isotope Labeling Position Primary Application
Deuterium (²H) Butyl chain Metabolic stability studies (cytochrome P450-mediated oxidation)
Deuterium (²H) Pyridine ring Mechanistic studies of ring metabolism
Tritium (³H) General (e.g., via catalytic exchange) Quantitative analysis in biological matrices, receptor binding assays

The synthesis of these labeled compounds requires careful planning and execution to ensure the label's stability and specific incorporation at the desired position.

Optimization of Synthetic Processes for this compound Production

The optimization of synthetic processes for this compound is essential for improving efficiency, reducing costs, and ensuring the scalability of its production. Research in this area focuses on enhancing reaction yields, minimizing waste, and simplifying purification procedures.

A typical synthesis of this compound involves the reaction of a 4-substituted picolinic acid derivative with n-butylamine. Key areas for optimization include the choice of starting materials, coupling reagents, solvents, and reaction temperatures. For instance, moving from laboratory-scale syntheses using expensive coupling agents to more cost-effective industrial processes might involve the use of thionyl chloride to form an acyl chloride intermediate, which then reacts with n-butylamine.

Process optimization studies often employ Design of Experiments (DoE) methodologies to systematically investigate the impact of multiple reaction parameters. This allows for the identification of optimal conditions that maximize yield and purity while minimizing reaction times and the formation of impurities. For example, a DoE study might explore the interplay between temperature, reaction time, and the molar ratio of reactants.

Table 3: Parameters for Process Optimization of this compound Synthesis

Parameter Area of Optimization Goal
Starting Materials Use of more accessible and less expensive precursors (e.g., 4-chloropicolinic acid vs. 4-fluoropicolinic acid). Cost reduction
Coupling Reagents Transition from peptide coupling agents to bulk chemicals like thionyl chloride or phosphorus oxychloride. Cost reduction and scalability
Solvent System Selection of solvents that are easily recoverable, have low toxicity, and facilitate product isolation. Improved sustainability and process efficiency
Reaction Conditions Optimization of temperature, pressure, and catalyst loading. Increased yield and reduced reaction time
Purification Development of crystallization-based purification methods to replace chromatographic techniques. Scalability and cost reduction

Furthermore, the development of continuous flow processes for the synthesis of this compound is an active area of research. Flow chemistry can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput and automation.

Mechanism of Action Moa Elucidation for 4 Butylamino Picolinamide

Principles of Mechanism of Action in Small Molecules

The mechanism of action (MoA) of a small molecule describes the specific biochemical interaction through which it produces its pharmacological effect. smallmolecules.comwikipedia.org Small molecules, which are organic compounds typically with a low molecular weight, can readily penetrate cells to interact with molecular pathways by targeting key proteins. nih.govcrestonepharma.com The primary targets for small molecules include receptors, enzymes, ion channels, and transporter molecules. smallmolecules.com

The interaction between a small molecule and its target is governed by chemical principles, including electrostatic interactions (like hydrogen bonds and ionic bonds), hydrophobic interactions, and, less commonly, the formation of covalent bonds. smallmolecules.com The molecule's chemical structure determines its affinity (the strength of binding to the target) and its efficacy (the ability to produce a biological response upon binding). smallmolecules.com Depending on their effect, small molecules can be classified in several ways:

Agonist: Binds to a receptor and activates it, producing a biological response.

Antagonist: Binds to a receptor but does not activate it, blocking the action of an agonist.

Inverse Agonist: Binds to the same receptor as an agonist but produces the opposite pharmacological effect. smallmolecules.com

Inhibitor: A substance that binds to an enzyme and decreases its activity.

Understanding the MoA is a critical aspect of drug discovery, as it helps to rationalize a compound's biological effects, anticipate potential side effects, and guide the development of more potent and selective molecules. wikipedia.orgnih.gov

Target Identification Strategies for 4-(Butylamino)picolinamide

Target identification is the process of pinpointing the specific molecular target or targets with which a compound interacts to exert its effect. nih.govsemanticscholar.org This process is a crucial step that bridges the gap between observing a phenotypic effect in a cell-based assay and understanding the underlying molecular mechanism. nih.govsemanticscholar.org For the picolinamide (B142947) chemical scaffold, to which this compound belongs, studies have successfully identified its primary biological target.

Research into the antifungal properties of picolinamide and benzamide (B126) chemotypes identified Sec14p, the main phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the sole essential target for these compounds. nih.govnih.gov This discovery was the result of a combination of powerful target identification strategies. nih.gov

A variety of methods are available for target deconvolution, which can be broadly categorized as direct biochemical methods, genetic interaction approaches, and computational inference. nih.govsemanticscholar.org

Strategy CategoryMethodPrinciple
Direct BiochemicalAffinity Chromatography / PulldownAn immobilized ligand is used to capture its binding partners from a cell lysate. drughunter.comacs.org
Activity-Based Protein Profiling (ABPP)Uses reactive chemical probes to covalently label the active sites of a specific enzyme class. acs.orgfrontiersin.org
Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of a target protein upon ligand binding. danaher.comnih.gov
Genetic InteractionChemogenomic Profiling (e.g., HIP-HOP)Systematically screens a library of gene deletion mutants for hypersensitivity or resistance to a compound. nih.govsingerinstruments.com
Multicopy Suppression ProfilingIdentifies genes that, when overexpressed, confer resistance to a compound. singerinstruments.com
Computational InferenceReverse DockingDocks a small molecule with known activity into the binding sites of a library of potential protein targets. nih.gov
Similarity-Based PredictionInfers targets based on the principle that structurally similar compounds often share similar targets. oup.com

Direct Biochemical Methods for Target Elucidation

Direct biochemical methods provide physical evidence of a small molecule binding to its protein target. nih.gov These techniques often involve labeling the molecule or using its properties to "fish" for its binding partners in a complex mixture like a cell lysate. wikipedia.orgnih.gov Common approaches include affinity chromatography, where a compound is immobilized on a support to capture its targets, and activity-based protein profiling (ABPP), which uses reactive probes to label active enzymes. drughunter.comacs.org

In the investigation of the picolinamide scaffold, biochemical assays with purified Sec14p protein were essential for validating the target hypothesis generated by genetic methods. nih.govnih.gov These assays directly confirmed that the compounds inhibit the function of the Sec14p protein, solidifying its role as the direct target. nih.gov

Genetic Interaction Profiling

Genetic interaction profiling explores how a compound's effect is altered by specific genetic modifications in an organism. nih.gov By screening large collections of mutants, researchers can identify genes that make cells either more sensitive or more resistant to the compound, thereby pointing to the drug's target or pathway. singerinstruments.com

The primary breakthrough in identifying the target of picolinamide-based compounds came from a chemogenomic profiling method in yeast known as the HIP-HOP (Haploinsufficiency Profiling/Homozygous Deletion Profiling) assay. nih.gov This unbiased, growth-based assay identified that yeast strains with reduced levels of the Sec14p protein were hypersensitive to the compounds. nih.gov This genetic evidence strongly suggested that Sec14p is the critical target, a hypothesis that was subsequently confirmed through biochemical validation. nih.govnih.gov Furthermore, a functional variomics screen, which identifies resistance-conferring mutations, pinpointed specific changes in the Sec14p protein that prevented the compound from binding. nih.gov

Computational Inference for Target Prediction

Computational methods use computer algorithms to predict drug-target interactions based on various data sources. nih.govnih.gov These can include structure-based approaches like molecular docking, which fits a small molecule into the three-dimensional structure of a potential protein target, and ligand-based methods, which assume that molecules with similar chemical structures will interact with similar targets. nih.govbiorxiv.org

For the picolinamide and benzamide inhibitors of Sec14p, computational tools played a key role in rationalizing the experimental findings. nih.gov After the target was identified, molecular docking simulations were performed using the X-ray co-crystal structure of a Sec14p-inhibitor complex. nih.govlncc.br These simulations provided a detailed view of how the compound fits into the binding pocket, helping to explain the structure-activity relationships (SAR) and the effects of the resistance-conferring mutations observed in genetic screens. nih.govnih.gov

Characterization of On-Target and Off-Target Biological Interactions

A crucial part of understanding a compound's MoA is distinguishing between its intended (on-target) and unintended (off-target) effects. semanticscholar.org On-target effects are the desired therapeutic outcomes that result from the modulation of the primary target. youtube.com Off-target effects, conversely, arise from the compound binding to other proteins, which can lead to unexpected side effects or toxicity. nih.gov

For the picolinamide scaffold, chemogenomic profiling identified Sec14p as the sole essential target in Saccharomyces cerevisiae. nih.govnih.gov This suggests a high degree of specificity for its on-target interaction, which is the inhibition of Sec14p's lipid transfer activity. The disruption of this essential function is what leads to the observed antifungal effect. nih.gov While all compounds have the potential for off-target interactions, the genetic data for this chemotype indicates that its primary, growth-inhibiting MoA is overwhelmingly mediated through Sec14p. nih.gov Characterizing both on- and off-target interactions is vital; it can help explain unexpected toxicities or even reveal new therapeutic applications for a compound (a process known as drug repurposing). nih.gov

Investigating Molecular Interaction Sites

A definitive understanding of a compound's MoA requires characterizing the precise molecular interactions at its binding site. nih.gov Techniques like X-ray crystallography can provide an atomic-level picture of a compound bound to its target, revealing the key contact points. nih.gov

The determination of the X-ray co-crystal structure of a benzamide inhibitor complexed with Sec14p was a landmark achievement in understanding this interaction. nih.govnih.gov It confirmed that the compound binds within the lipid-binding pocket of the protein. nih.gov This structural data, combined with structure-activity relationship (SAR) studies, provided a detailed map of the molecular interaction site. nih.gov

Compound MoietyInteraction/Role in BindingReference
Picolinamide/Benzamide Core (H1)A hydrophobic phenyl ring enhances inhibitory activity compared to a nitrogen-containing ring. nih.gov
Carboxamide GroupThe carboxyl oxygen and amide nitrogen are crucial for activity, engaging in polar and hydrogen-bond interactions with residues like Thr175 in the binding pocket. nih.gov
Methylene Linker (L)Connects the core ring (H1) to the second hydrophobic ring (H2) and orients it favorably within the binding cavity. Extending or substituting this linker is not tolerated. nih.gov
Proximal Hydrophobic Ring (H2)Occupies an amphipathic region of the binding cavity, contributing to the compound's affinity. nih.gov

The functional variomics screen further validated this binding model by showing that mutations conferring resistance were located in residues lining this lipid-binding pocket. nih.gov Together, these integrated genetic, biochemical, and structural biology approaches provide a comprehensive and high-resolution view of the molecular interactions governing the activity of this compound and related compounds.

Receptor Binding and Modulation

While direct receptor binding studies for this compound are not extensively documented in publicly available literature, research on related picolinamide structures provides insights into their potential to interact with protein receptors. For instance, certain picolinamide derivatives have been investigated as inhibitors of receptor tyrosine kinases, which are crucial in cellular signaling and are often implicated in cancer. The general ability of the picolinamide scaffold to be chemically modified suggests that derivatives could be designed to target a range of receptors.

Enzyme Inhibition or Activation

A significant body of research on the mechanism of picolinamides has focused on their ability to inhibit enzyme activity.

A key target identified for picolinamide and benzamide chemotypes is the lipid-transfer protein Sec14p, which is the primary phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.gov The function of Sec14p is vital for the viability of this organism. nih.gov The inhibition of Sec14p by picolinamide compounds has been corroborated through a combination of genetic and biochemical assays. nih.gov

To elucidate the precise mechanism of this inhibition, a picolinamide compound was co-crystallized with Sec14p, and the resulting crystal structure was determined at a resolution of 2.6 Å. nih.gov This structural data confirmed that the compound binds within the lipid-binding pocket of Sec14p, providing a detailed understanding of the inhibitory interaction at a molecular level. nih.govnih.gov This binding prevents the normal function of the enzyme, leading to the observed biological effects. nih.gov

The following table summarizes the key findings related to the enzyme inhibition by picolinamide compounds.

Target EnzymeOrganismMethod of IdentificationKey Finding
Sec14pSaccharomyces cerevisiaeChemogenomic profiling, biochemical assaysPicolinamides act as inhibitors by binding to the lipid-binding pocket. nih.govnih.gov

Ion Channel and Transporter Modulation

Currently, there is a lack of specific published research directly examining the effects of this compound or closely related picolinamide derivatives on the function of ion channels or membrane transporters. However, it is known that pyridine (B92270) derivatives, a structural component of picolinamides, can influence the activity of intestinal fatty acid transporters. nih.gov For example, nicotinic acid, a carboxylated pyridine derivative, has been shown to up-regulate the gene expression of fatty acid transporters such as CD36, FATP2, and FATP4 in Caco-2 cells. nih.gov This indicates that the broader chemical class to which this compound belongs has the potential to interact with transport systems, though specific studies on this compound are needed.

Bioactivity Profiling in Disease-Relevant Cellular Models

The biological activity of picolinamide derivatives has been explored in various disease models, particularly in the context of cancer. Studies on structurally related compounds provide a strong indication of the potential bioactivity of the picolinamide scaffold.

For example, a series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their anti-proliferative effects against different human cancer cell lines. mdpi.com These compounds demonstrated the ability to inhibit the growth of HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma) cells at low micromolar concentrations. mdpi.com The most potent of these analogs also showed a broad spectrum of anti-proliferative activity. mdpi.com

The table below presents the in vitro anti-proliferative activities of some of these picolinamide derivatives.

CompoundCell LineIC50 (μM)
Derivative 5aHepG23.45 ± 0.21
Derivative 5aHCT1164.12 ± 0.33
Derivative 5qHepG21.23 ± 0.15
Derivative 5qHCT1161.56 ± 0.18

These findings highlight the potential of the picolinamide core structure in the development of agents with anti-cancer properties.

Proteomics and Transcriptomics in MoA Studies

Modern systems biology approaches, such as proteomics and transcriptomics, are powerful tools for elucidating the mechanism of action of novel compounds.

In the context of picolinamides, chemogenomic profiling, a method that assesses the sensitivity of a large collection of yeast deletion mutants to a compound, was instrumental in identifying Sec14p as the primary target. nih.govnih.gov This approach provides a genome-wide view of the genetic factors that influence a compound's activity.

While specific proteomics or transcriptomics studies on this compound have not been detailed in the reviewed literature, these techniques offer a clear path forward for future research. For instance, treating relevant cell models with this compound and subsequently analyzing changes in the proteome (the entire set of proteins) and the transcriptome (the entire set of RNA transcripts) could reveal the signaling pathways and cellular processes that are modulated by the compound. Such studies can help to identify not only the primary targets but also off-target effects, providing a comprehensive understanding of its biological activity.

Structure Activity Relationship Sar Studies of 4 Butylamino Picolinamide and Its Derivatives

Foundational Principles of SAR

The fundamental principle of SAR lies in the concept that the biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. Even minor modifications to a molecule's architecture can lead to profound changes in its interaction with biological targets, such as enzymes and receptors. Key aspects that are systematically investigated in SAR studies include:

The nature and position of substituents: The addition, removal, or modification of chemical groups on a core scaffold can dramatically alter a compound's properties. For instance, the introduction of a bulky group might enhance binding to a specific pocket on a receptor, while a polar group could improve water solubility.

The electronic properties of the molecule: The distribution of electrons within a molecule, influenced by the presence of electron-donating or electron-withdrawing groups, can affect its reactivity and its ability to form crucial interactions, such as hydrogen bonds or electrostatic interactions, with a target.

The stereochemistry of the molecule: The spatial arrangement of atoms in a molecule can be critical for its biological activity. Different stereoisomers of a compound can exhibit vastly different potencies and even different biological effects.

By systematically synthesizing and testing a series of structurally related compounds, researchers can identify the key molecular features, or pharmacophore, responsible for the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-(Butylamino)picolinamide

While traditional SAR studies provide qualitative insights, Quantitative Structure-Activity Relationship (QSAR) modeling takes a more quantitative approach. QSAR aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical or structural features of the molecules, known as molecular descriptors, with their observed biological responses.

Development of Statistical and Computational QSAR Models

The development of a robust QSAR model for this compound and its derivatives involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. For each compound in the dataset, a variety of molecular descriptors are calculated using computational software. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial charges and dipole moments.

Hydrophobic descriptors: These measure the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build a mathematical model that best correlates the descriptors with the biological activity. The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques to ensure its reliability.

Prediction of Biological Activity Based on Molecular Descriptors

A validated QSAR model can be a powerful predictive tool. By inputting the calculated molecular descriptors of a novel, unsynthesized this compound analog, the model can predict its biological activity. This allows for the virtual screening of large libraries of potential compounds, prioritizing those with the highest predicted potency for synthesis and experimental testing. This in silico approach significantly accelerates the drug discovery process and reduces the costs associated with synthesizing and testing a large number of compounds.

For a hypothetical series of this compound derivatives, a QSAR study might reveal the importance of specific descriptors. For example, the model might indicate that increasing the hydrophobicity of a particular region of the molecule leads to enhanced activity, while the presence of a hydrogen bond donor at another position is detrimental.

Table 1: Hypothetical Molecular Descriptors and Biological Activity of this compound Analogs

CompoundR GroupLogP (Hydrophobicity)H-Bond DonorsBiological Activity (IC50, nM)
1 -CH32.51150
2 -CH2CH33.01100
3 -CH2CH2CH33.5150
4 -OH2.02300
5 -OCH32.61120

This table is for illustrative purposes only and does not represent actual experimental data.

Rational Design and Iterative Optimization of this compound Analogs

The insights gained from SAR and QSAR studies form the basis for the rational design and iterative optimization of this compound analogs. This is a cyclical process involving the design of new compounds based on existing data, their synthesis, biological evaluation, and subsequent refinement of the design based on the new results.

Systematic Chemical Modifications to Enhance Potency and Selectivity

Guided by SAR and QSAR models, medicinal chemists can make systematic chemical modifications to the this compound scaffold to improve its therapeutic profile. For example, if SAR studies indicate that a larger substituent at a particular position enhances activity, a series of analogs with increasingly larger groups can be synthesized and tested. Similarly, if a QSAR model highlights the importance of a specific electronic property, modifications can be made to modulate that property.

The goal of these modifications is not only to increase potency but also to enhance selectivity. A drug that is highly potent but interacts with multiple targets can lead to unwanted side effects. By fine-tuning the structure of this compound, it may be possible to design analogs that preferentially bind to the desired target, thereby minimizing off-target effects.

Exploration of Chemical Space to Optimize Biological Properties

The concept of "chemical space" refers to the vast number of possible molecules that could theoretically be created. Rational design strategies allow for a more focused and efficient exploration of this chemical space. By understanding the key structural requirements for the biological activity of this compound, researchers can navigate this space to identify novel analogs with optimized biological properties. This can involve techniques such as:

Bioisosteric replacement: Replacing a functional group with another that has similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability.

Scaffold hopping: Replacing the core picolinamide (B142947) scaffold with a different chemical structure while maintaining the key pharmacophoric elements. This can lead to the discovery of entirely new classes of compounds with similar biological activity but potentially improved properties.

Table 2: Iterative Optimization of a Hypothetical this compound Analog

IterationModificationRationaleResulting Potency (IC50, nM)
1 Introduction of a methyl group at position XSAR indicated a favorable hydrophobic pocket80
2 Replacement of butylamino with pentylaminoQSAR suggested increased lipophilicity would be beneficial45
3 Bioisosteric replacement of the amide with a triazoleTo improve metabolic stability55 (with improved stability)

This table is for illustrative purposes only and does not represent actual experimental data.

Through this iterative process of design, synthesis, and testing, guided by the principles of SAR and QSAR, the therapeutic potential of this compound can be systematically explored and optimized, paving the way for the development of novel and effective medicines.

Computational SAR and Structure-Based Design

Computational Structure-Activity Relationship (SAR) and structure-based design are indispensable tools in modern drug discovery. researchgate.net These methods leverage computational power to model and predict the interaction between small molecules and their biological targets, thereby guiding the synthesis of more effective compounds. By analyzing the three-dimensional structures of ligands and their target receptors, researchers can identify the key molecular interactions that govern biological activity. This approach complements traditional, synthesis-driven SAR by providing a rational basis for molecular design, prioritizing synthetic efforts, and reducing the time and cost associated with lead optimization. researchgate.net

In the context of this compound and its derivatives, computational methods are crucial for elucidating the structural features that confer their potent and highly selective activity against C. difficile. nih.gov These techniques allow for the detailed examination of how modifications to the picolinamide scaffold affect target binding and biological function.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. youtube.com In drug design, it is used to forecast the binding mode of a small molecule ligand within the active site of a target protein. nih.gov This information is vital for understanding the basis of molecular recognition and for designing derivatives with improved affinity and specificity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and scoring them based on their energetic favorability. youtube.com

While specific molecular docking studies for this compound against a confirmed C. difficile target are not yet detailed in the literature, the compound's mechanism of action is suggested to involve the inhibition of cell wall biosynthesis. nih.gov A typical computational workflow would involve docking this compound and its analogs into a homology model or crystal structure of a key enzyme in the C. difficile peptidoglycan synthesis pathway. The docking results would aim to explain the experimental SAR data, such as:

The critical role of the picolinamide nitrogen for selective activity.

The optimal length and nature of the alkylamino substituent at the 4-position.

The impact of substitutions on the pyridine (B92270) ring and amide moiety.

Following docking, molecular dynamics (MD) simulations are employed to study the stability and conformational dynamics of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic model of the biological environment by treating molecules as dynamic entities. These simulations can validate the stability of a docking pose, reveal important conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energies, thus offering deeper insights into the SAR of the picolinamide series. nih.govbroadinstitute.org

Pharmacophore modeling is another cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for biological activity. nih.gov A pharmacophore model defines the key steric and electronic properties a molecule must possess to interact with a specific target receptor, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. mdpi.com

For the this compound series, a ligand-based pharmacophore model could be developed using the known structures and biological activities of active and inactive analogs. nih.govnih.gov The potent and selective compound this compound (also referred to as picolinamide 87 in some studies) and other active derivatives would form the training set to generate a hypothesis. nih.gov A hypothetical pharmacophore model for this series would likely include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor and acceptor (the amide group).

A hydrophobic feature (the n-butyl group).

An aromatic ring feature (the pyridine ring).

This model serves two primary purposes. First, it provides a 3D representation of the SAR, helping to rationalize why certain structural modifications lead to a loss or gain of activity. Second, the validated pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel, structurally diverse molecules that possess the required features for activity against C. difficile but may have entirely different chemical scaffolds. nih.gov

Ligand-Based and Receptor-Based SAR Approaches

Structure-activity relationship studies can be broadly categorized into two approaches: ligand-based and receptor-based. gardp.org

Ligand-based SAR relies on the analysis of a series of compounds that bind to a common biological target. By systematically modifying the chemical structure and measuring the corresponding changes in biological activity, a relationship can be established. nih.gov This approach does not require knowledge of the 3D structure of the target protein. The SAR for this compound has been extensively explored using this method. The initial lead, an isonicotinamide (B137802) analog, showed equal activity against MRSA and C. difficile. nih.gov Shifting the pyridine nitrogen to create the picolinamide scaffold (as in this compound) resulted in a dramatic increase in selectivity for C. difficile by over 1000-fold. nih.gov Further modifications explored the impact of different substituents, leading to a detailed understanding of the ligand's structural requirements.

Receptor-based SAR , conversely, depends on having a high-resolution 3D structure of the biological target, obtained through methods like X-ray crystallography or NMR spectroscopy, or a reliable homology model. researchgate.net This approach, also known as structure-based drug design, involves designing ligands that fit precisely into the target's binding site and make specific, favorable interactions with key amino acid residues. While the exact molecular target of this compound in C. difficile is not yet confirmed with a crystal structure, a receptor-based approach would be the next rational step. Once the target is identified and structurally characterized, new derivatives could be designed to optimize interactions within the binding pocket, potentially leading to compounds with even greater potency and selectivity.

Table 1: Structure-Activity Relationship of Picolinamide Analogs

CompoundR GroupMIC MRSA (μg/mL)MIC C. difficile (μg/mL)Selectivity (MRSA/C.diff)
Isonicotinamide 4 (Reference)0.250.251
Picolinamide 87 n-Butyl1280.1251024
Picolinamide 88 Isobutyl1280.25512
Picolinamide 89 n-Pentyl640.25256
Picolinamide 90 Isopentyl640.5128
Picolinamide 91 Cyclopentyl>1280.5>256
Picolinamide 92 n-Hexyl320.564

Data derived from studies on picolinamide antibacterials. nih.gov Picolinamide 87 is this compound.

Preclinical Pharmacodynamic and Efficacy Investigations of 4 Butylamino Picolinamide

In Vitro Efficacy Assessments

In vitro efficacy assessments are foundational in preclinical drug discovery, providing the initial evidence of a compound's biological activity and mechanism of action. These studies are conducted in a controlled laboratory environment, typically using cell cultures or isolated biochemical components.

Cell-Based Assays and Phenotypic Screening

Phenotypic screening, in particular, has gained prominence as it allows for the discovery of compounds that produce a desired biological effect without prior knowledge of the drug's specific molecular target. enamine.netnih.gov This approach is powerful for identifying first-in-class medicines. nih.gov For a compound like 4-(Butylamino)picolinamide, a phenotypic screen could involve exposing various cell lines (e.g., cancer cells, pathogen-infected cells) to the compound and monitoring for desired outcomes, such as cell death, inhibition of proliferation, or clearance of a pathogen. The process typically involves screening a library of compounds to identify "hits" that produce the desired phenotypic change. nih.govbiorxiv.org

For instance, in the context of antifungal research, picolinamide (B142947) scaffolds have been identified as having antifungal properties through chemogenomic profiling. nih.gov A cell-based assay for a related picolinamide might involve treating fungal cells, such as Saccharomyces cerevisiae or pathogenic Candida albicans, and measuring the inhibition of fungal growth. nih.gov

Table 1: Representative Data from a Fungal Growth Inhibition Assay

Concentration (µM)Percent Inhibition of C. albicans Growth
0.15%
125%
1070%
5095%
10098%

This table is representative of data that would be generated in a cell-based antifungal assay and does not represent actual data for this compound.

Biochemical Assays for Target Engagement

Once a compound shows activity in cell-based assays, biochemical assays are employed to identify and confirm its molecular target and to quantify its interaction with that target. nih.gov Target engagement studies are crucial to ensure that the compound's observed biological effect is due to its interaction with the intended target. nih.gov

For the broader class of picolinamides with antifungal properties, biochemical assays have identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the direct target. nih.gov Assays using purified Sec14p protein would allow for the determination of binding affinity and kinetics. Techniques like radioligand binding assays or surface plasmon resonance could be used to measure the dissociation constant (Kd), which indicates the strength of the compound-target interaction.

Furthermore, X-ray crystallography of the target protein in complex with the compound can provide a detailed, three-dimensional view of the binding site, rationalizing the structure-activity relationship and guiding further optimization of the compound. nih.gov

Table 2: Illustrative Target Engagement Data for a Picolinamide Compound

Assay TypeTarget ProteinResult
Radioligand BindingSec14pIC₅₀ = 50 nM
Surface Plasmon ResonanceSec14pK_d = 25 nM
Enzymatic AssaySec14p ActivityInhibition at low micromolar concentrations

This table illustrates the type of data generated from biochemical assays for target engagement and is based on findings for the picolinamide class, not specifically this compound.

In Vivo Pharmacodynamic Modeling

Following promising in vitro results, in vivo studies in animal models are conducted to understand how a compound behaves in a whole, living organism. Pharmacodynamic (PD) modeling aims to correlate the concentration of the drug at the site of action with its observed pharmacological effect.

Selection and Utilization of Appropriate Animal Models

The choice of an appropriate animal model is critical for the relevance and translatability of preclinical findings. nih.gov The selected model should mimic the human disease or condition as closely as possible. For example, if this compound were being investigated as an antifungal, an immunocompromised mouse model infected with a pathogenic fungus like Candida albicans would be appropriate. nih.gov If its potential as a neuro-active agent was being explored, rodent models of neurological disorders such as Parkinson's disease might be used. nih.gov

The utilization of these models involves administering the compound and then assessing its effect on disease-relevant biomarkers or clinical signs. researchgate.net For an antifungal, this could be the fungal burden in various organs. For a neuroprotective agent, it could be the preservation of neurons or improvement in motor function.

Dose-Response Relationships and Target Modulation in Preclinical Species

Establishing a dose-response relationship is a key objective of in vivo pharmacodynamic studies. nih.gov This involves administering a range of doses of the compound to the animal models and measuring the magnitude of the pharmacological response at each dose. nih.gov This data is used to determine the potency (the amount of drug needed to produce an effect) and efficacy (the maximal effect of the drug).

Target modulation studies in vivo aim to confirm that the drug is reaching its intended target in the animal and exerting the expected biochemical effect. nih.gov For example, if this compound targets a specific enzyme, researchers would measure the activity of that enzyme in tissues from treated animals to demonstrate that the drug is inhibiting it in a dose-dependent manner.

Table 3: Example of In Vivo Dose-Response Data

Dose (mg/kg)Reduction in Fungal Burden (log CFU)Target Enzyme Inhibition (%)
10.515%
51.545%
102.575%
203.090%

This table is a hypothetical representation of in vivo dose-response and target modulation data.

Efficacy Studies in Relevant Preclinical Disease Models

Efficacy studies are designed to determine whether a drug candidate has a beneficial effect in a disease model. These studies are typically the culmination of preclinical pharmacodynamic evaluation. nih.gov Based on the dose-response data, a dose or range of doses is selected for the efficacy study.

In a preclinical model of fungal infection, an efficacy study of a picolinamide would involve treating infected animals with the compound and comparing their survival rates or tissue fungal load to a control group that received a placebo. nih.gov For a neurological disease model, efficacy might be measured by a reduction in neuronal loss or an improvement on a behavioral test. nih.gov The results of these studies are critical for deciding whether to advance a compound into clinical development.

Preclinical Data on this compound Remains Elusive in Public Domain

Despite a comprehensive search for preclinical data on the chemical compound this compound, publicly available information regarding its pharmacodynamic and pharmacokinetic properties, as well as its journey through lead optimization and candidate nomination, appears to be non-existent.

Targeted searches for preclinical investigations, including absorption, distribution, metabolism, excretion (ADME), and pharmacokinetic/pharmacodynamic (PK/PD) modeling studies specifically for this compound, did not yield any concrete scientific literature or data repositories.

An initial lead pointed towards a clinical candidate known as BLZ945, a picolinamide derivative. However, further investigation into its chemical structure revealed it to be 4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide. This compound, while sharing a picolinamide core, does not possess the "butylamino" group as specified in the subject of interest and is a significantly more complex molecule. While preclinical data is available for BLZ945, it is not relevant to this compound.

The absence of information could suggest several possibilities:

Proprietary Nature: The compound may be an early-stage developmental candidate with all related data held as proprietary by a pharmaceutical or research entity.

Alternative Nomenclature: It is possible that this compound is known under a different, undisclosed code name or designation.

Fragment or Intermediate: The compound might be a chemical fragment or an intermediate in the synthesis of a larger, more complex active pharmaceutical ingredient, and as such, may not have undergone extensive preclinical testing in its own right.

Incorrect Compound Name: There is a possibility that the provided name is not accurate, leading to a fruitless search.

Without any publicly accessible data, it is not possible to generate the requested scientific article detailing the preclinical pharmacodynamic, pharmacokinetic, lead optimization, and candidate nomination profile of this compound.

Analytical Methodologies for the Research of 4 Butylamino Picolinamide

Principles of Analytical Chemistry in Compound Characterization

The characterization of a chemical compound like 4-(butylamino)picolinamide is deeply rooted in the principles of analytical chemistry. anhihs.com This scientific discipline provides the foundational methods and concepts for identifying and quantifying matter. anhihs.com The process typically begins with defining the analytical problem, which could range from confirming the structure of a newly synthesized batch of this compound to determining its concentration in a biological sample. anhihs.com

A core principle is the selection of an appropriate analytical method based on factors such as the required sensitivity, selectivity, accuracy, and precision. For the structural confirmation of this compound, spectroscopic methods that probe the molecule's intrinsic properties are indispensable. For separating it from impurities or other components in a mixture, chromatographic techniques are the methods of choice.

The reliability of any analytical measurement is paramount. This involves the statistical analysis of data to understand its uncertainty and the establishment of figures of merit, including limits of detection and quantification. anhihs.com Standardization of analytical methods is also crucial to ensure consistency and comparability of results across different laboratories and studies. anhihs.com Ultimately, the goal is to obtain reliable and accurate data that definitively characterizes the compound . anhihs.com

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of powerful laboratory techniques used for the separation of mixtures. The fundamental principle lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For a compound like this compound, these techniques are vital for isolating it from reaction byproducts or quantifying its presence in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is particularly well-suited for compounds that are non-volatile or thermally unstable. An HPLC system utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the compound's interaction with the stationary phase.

For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method would likely be effective. In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The development of a successful HPLC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve good resolution and sensitivity. wu.ac.thijfans.org Validation of the developed method is crucial to ensure its accuracy, precision, linearity, and robustness for routine analysis. ijfans.org

A typical HPLC analysis can provide both qualitative and quantitative information. The retention time, the time it takes for the compound to elute from the column, can be used for identification, while the peak area is proportional to the concentration of the compound. nih.gov

Table 1: Illustrative HPLC Method Parameters for a Substituted Amide

ParameterValue
ColumnYMC-Triart C8 (250×4.6 mm, 5 µm) wu.ac.th
Mobile PhaseGradient elution with water and acetonitrile
Flow Rate1.0 mL/min wu.ac.th
Injection Volume5 µL wu.ac.th
Column Temperature25 °C wu.ac.th
DetectionUV at 265 nm wu.ac.th
Run Time40 min wu.ac.th

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but it is primarily used for volatile and thermally stable compounds. iu.edu In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a column containing a stationary phase. The separation occurs based on the compound's boiling point and its interaction with the stationary phase.

For a compound like this compound, direct analysis by GC might be challenging due to its relatively high polarity and potential for thermal degradation. However, derivatization can be employed to make it more amenable to GC analysis. iu.edu This process involves chemically modifying the analyte to increase its volatility and thermal stability. iu.edu For instance, the amine and amide groups in this compound could be derivatized.

When coupled with a mass spectrometer (GC-MS), this technique provides a high degree of certainty in compound identification by providing both chromatographic retention time and a mass spectrum of the analyte. nih.govmdpi.com

Table 2: Example GC-MS Operating Conditions

ParameterCondition
Gas Chromatograph
ColumnCapillary column (e.g., Agilent CP sil 8 CB) mdpi.com
Carrier GasHelium mdpi.com
Injection ModeSplitless mdpi.com
Temperature Programe.g., 50°C hold for 2 min, ramp to 300°C at 20°C/min, hold for 3 min mdpi.com
Mass Spectrometer
Ionization ModeElectron Ionization (EI) mdpi.com
Ion Source Temperature300 °C mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. umich.educhemistryhall.com It is a form of planar chromatography where the stationary phase is a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat carrier like a glass or aluminum plate. umich.eduaga-analytical.com.pl

To analyze this compound by TLC, a small spot of a solution of the compound is applied to the baseline of the TLC plate. umich.edu The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). umich.edu By capillary action, the mobile phase moves up the plate, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. chemistryhall.com

The separation is quantified by the retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com The Rf value is characteristic of a compound in a specific solvent system and can be used for identification. For compounds that are not colored, visualization can be achieved using UV light or by staining with a chemical reagent. chemistryhall.com TLC is also valuable for optimizing solvent systems for more complex separations like column chromatography. aga-analytical.com.pl

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable tools in analytical chemistry for probing the structure and concentration of molecules. These techniques are based on the interaction of electromagnetic radiation with matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and informative techniques for elucidating the structure of organic compounds. It is based on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment within the molecule.

A ¹H NMR spectrum of this compound would provide a wealth of information. The number of signals would indicate the number of different types of protons present. The chemical shift (position of the signal) would give clues about the electronic environment of each proton. The integration (area under each signal) would reveal the relative number of protons of each type. Finally, the splitting pattern (multiplicity) of the signals would provide information about the number of neighboring protons, allowing for the determination of the connectivity of the atoms in the molecule.

While a specific ¹H NMR spectrum for this compound is not publicly available, a spectrum for the related compound picolinamide (B142947) in DMSO-d6 shows characteristic signals for the protons on the pyridine (B92270) ring and the amide protons. spectrabase.com For this compound, one would expect to see additional signals corresponding to the butyl group protons, with their own characteristic chemical shifts and splitting patterns. Similarly, a ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. spectrabase.com

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis of this compound. This hyphenated technique allows for the separation of the compound from complex mixtures, followed by its highly sensitive and specific detection based on its mass-to-charge ratio (m/z).

In a typical LC-MS/MS method, a reversed-phase column, such as a C18, is used for chromatographic separation with a mobile phase gradient, often consisting of acetonitrile and water with an acid modifier like formic acid to facilitate protonation. nih.gov Detection is commonly performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. This setup enables the selection of a specific precursor ion for this compound, which is then fragmented in a collision cell to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and is crucial for quantitative analysis in complex matrices.

The fragmentation pattern is key to structural confirmation. For picolinamides, common fragmentation involves the cleavage of the amide bond and fragmentation of the pyridine ring. Based on the electron ionization mass spectrum of the parent compound, picolinamide, key fragments are observed at m/z 106, resulting from the loss of the amide group (NH2), and at m/z 78, corresponding to the pyridine ring. nist.gov For this compound, characteristic fragmentation would involve the butylamino substituent as well.

Table 1: Representative Mass Spectrometry Data for Picolinamide (Parent Compound)

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Potential Fragment Identity
122 45 [M]+ (Molecular Ion)
106 100 [M-NH2]+
78 85 [C5H4N]+
51 40 [C4H3]+

Data derived from the NIST Mass Spectrometry Data Center for Picolinamide. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct structural features: the N-H bonds of the secondary amine and the amide, the C=O of the amide, and the aromatic C-N and C=C bonds of the pyridine ring.

Analysis of the parent compound, picolinamide, reveals characteristic peaks for the amide and pyridine moieties. nist.govnist.gov The N-H stretching vibrations of the primary amide appear as strong bands in the region of 3400-3100 cm⁻¹. The amide C=O stretching vibration (Amide I band) typically produces a very strong absorption around 1670-1680 cm⁻¹. The N-H bending vibration (Amide II band) is found near 1600 cm⁻¹. The pyridine ring itself gives rise to several characteristic absorptions, including C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. acs.org The addition of the butylamino group would introduce C-H stretching bands from the butyl chain around 2960-2870 cm⁻¹ and a secondary amine N-H stretch.

Table 2: Characteristic IR Absorption Bands for Picolinamide Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3419, 3175
Aromatic C-H Stretch ~3050
Aliphatic C-H (Butyl) Stretch ~2960-2870
Amide C=O Stretch (Amide I) ~1676
Pyridine Ring C=C, C=N Stretch ~1590, 1470, 1435
Amide C-N Stretch ~1392

Data based on spectra and analysis of picolinamide. acs.orgcore.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used for both qualitative and quantitative analysis. The UV-Vis spectrum of this compound is dominated by absorptions arising from the π-electron system of the pyridine ring and the n→π* transition of the carbonyl group in the amide.

Studies on picolinamide show absorption maxima that are dependent on the pH of the solution, reflecting the protonation state of the pyridine nitrogen. acs.org In general, picolinamide exhibits a strong absorption band around 265 nm. acs.orgacs.org This absorption corresponds to the π→π* electronic transitions within the aromatic pyridine ring. A shoulder or a separate weaker band, corresponding to the n→π* transition of the amide carbonyl group, may also be observed. The presence of the butylamino group, an auxochrome, on the pyridine ring is expected to cause a slight shift in the absorption maxima (a bathochromic or red shift) and potentially an increase in the molar absorptivity.

Table 3: UV-Vis Absorption Data for Picolinamide in Solution

pH λmax (nm) Isosbestic Point (nm)
> 4 265.5 240
< 2 272.5 280

Data derived from UV absorption spectra of picolinamide. acs.org

X-ray Diffraction Studies for Solid-State Characterization

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Single-crystal XRD analysis of picolinamide and its derivatives provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.netresearchgate.net

Picolinamide itself has been shown to crystallize in the monoclinic system with the space group P2₁/n. researchgate.net The crystal structure is stabilized by a network of hydrogen bonds involving the amide groups. A study on a related derivative, N-(4-methoxyphenyl)picolinamide, also found a monoclinic crystal system (P2₁/n), where the molecular conformation is nearly planar and stabilized by intramolecular hydrogen bonds. nih.gov Such studies are vital for understanding the solid-state properties of this compound, which are critical for pharmaceutical development and formulation.

Table 4: Representative Crystallographic Data for Picolinamide Derivatives

Parameter Picolinamide N-(4-Methoxyphenyl)picolinamide
Crystal System Monoclinic Monoclinic
Space Group P2₁/n P2₁/n
a (Å) 5.2074 5.0082
b (Å) 7.1004 20.728
c (Å) 16.2531 11.1549
**β (°) ** 100.260 96.998
**Volume (ų) ** ~591 1149.3
Z (Molecules/Unit Cell) 4 4

Data sourced from crystallographic studies of picolinamide researchgate.net and N-(4-methoxyphenyl)picolinamide. nih.gov

Development and Validation of Bioanalytical Methods for this compound in Biological Matrices

The development and validation of bioanalytical methods are essential for quantifying a drug in biological matrices like plasma, serum, or urine, which is fundamental for pharmacokinetic and toxicokinetic studies. researchgate.netnih.gov For this compound, a robust LC-MS/MS method is the standard choice. nih.gov

The process begins with method development, which includes optimizing sample preparation, chromatographic conditions, and mass spectrometric parameters. Sample preparation is critical for removing interferences from the biological matrix. mdpi.com Protein precipitation with a solvent like acetonitrile is a common and straightforward technique for plasma samples. nih.govyoutube.com

Once developed, the method must be rigorously validated according to regulatory guidelines (e.g., ICH M10). researchgate.netyoutube.com Validation demonstrates the method's reliability by assessing several key parameters:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the assay is accurate and precise.

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability). nih.gov

A validated bioanalytical method ensures that the data generated are reliable for making critical decisions in the drug development process.

Advanced Computational Approaches in 4 Butylamino Picolinamide Research

Molecular Modeling and Simulation

Molecular modeling and simulation have become indispensable for studying the three-dimensional characteristics of 4-(Butylamino)picolinamide and its interactions with biological macromolecules. These computational approaches allow for the visualization of molecular structures and the simulation of their dynamic behavior, offering insights that are often difficult to obtain through experimental methods alone.

In Silico Screening of Compound Libraries

In silico screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been applied to the discovery of novel picolinamide (B142947) derivatives with therapeutic potential. For instance, in the development of VEGFR-2 kinase inhibitors, two series of picolinamide derivatives were designed and synthesized based on computational screening. nih.gov Similarly, a novel series of picolinamide-based derivatives were designed and synthesized as potential VEGFR-2 inhibitors, with their antiproliferative activities evaluated against cancer cell lines. nih.gov

The process often involves the following steps:

Target Identification and Preparation: A three-dimensional structure of the biological target is obtained, often from crystallographic data or through homology modeling.

Compound Library Preparation: Large databases of chemical structures, including various picolinamide derivatives, are prepared for screening.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein to predict their binding affinity and orientation.

Scoring and Ranking: The docked compounds are scored based on their predicted binding energy and other parameters, and the top-ranking candidates are selected for further experimental validation.

Modern cancer therapy often involves the inhibition of multiple oncoproteins or pathways. In this context, dual-inhibitor approaches are gaining traction. For example, quinazolinone derivatives have been investigated as potential dual inhibitors of PARP1 and STAT3 through in silico screening and molecular dynamics simulations. nih.gov

Prediction of Drug-Target Interactions

Predicting the interaction between a drug candidate like this compound and its biological targets is a cornerstone of computational drug discovery. nih.gov These predictions can help to identify the mechanism of action, potential off-target effects, and opportunities for drug repurposing. nih.gov Various computational methods are employed for this purpose, ranging from structure-based approaches to machine learning models. nih.govcornell.edu

Probabilistic matrix factorization is one such method that has been used to analyze large drug-target interaction networks, grouping drugs based on their therapeutic effects even without three-dimensional structural similarity. nih.gov Supervised machine learning models have also been developed to predict drug-target interactions using chemical structure and genomic sequence information. cornell.edu However, the accuracy of these predictions can be influenced by factors such as the problem formulation and the datasets used for training and evaluation. cornell.edu A weighted nearest neighbor procedure has been shown to be effective in predicting interactions for new drug compounds. nih.govresearchgate.net

Computational MethodApplication in Picolinamide ResearchKey Findings
Molecular Docking Identification of picolinamide derivatives as VEGFR-2 inhibitors. nih.govnih.govThe N1-nitrogen of the pyridine (B92270) ring and the NH group of the picolinamide form crucial hydrogen bonds with the target protein. nih.gov
In Silico ADMET Screening Evaluation of the drug-like properties of designed picolinamide derivatives. mdpi.comPredicted properties such as absorption, distribution, metabolism, excretion, and toxicity help to prioritize compounds with favorable pharmacokinetic profiles. mdpi.com
3D-QSAR Development of statistical models to correlate the 3D structure of picolinamide derivatives with their biological activity. mdpi.comProvides insights into the structural features that are critical for activity, guiding further lead optimization. mdpi.com

Quantum-Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum-chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. uc.pt These methods are used to calculate various molecular properties that are crucial for understanding drug action.

DFT studies on picolinamide and its isomers have been conducted to investigate their molecular structure, vibrational spectra, and photochemical behavior. core.ac.ukacs.org These calculations, often performed using software like Gaussian 98 and basis sets such as 6-311++G(d,p), help in the full assignment of experimental spectra and in explaining the differential reactivity of isomers. core.ac.ukacs.org For instance, DFT calculations have shown that the stability of different conformers of picolinamide is influenced by intramolecular hydrogen bonding. acs.org

Key parameters obtained from DFT studies include:

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Vibrational Frequencies: Predicts the infrared and Raman spectra of the molecule, which can be compared with experimental data for structural validation.

DFT calculations have also been employed to investigate the structure-property relationships of picolinic acid derivatives, suggesting that physiological effects can be correlated with the electronic structure of the molecules. nih.gov The B3LYP functional is a commonly used method in these calculations. nih.govresearchgate.net

Quantum-Chemical ParameterSignificance in this compound Research
Optimized Geometry Determines the 3D structure and steric properties, influencing how the molecule fits into a binding site.
HOMO-LUMO Gap Indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential Identifies regions of positive and negative potential, which are key for understanding non-covalent interactions with a biological target.
Calculated Vibrational Spectra Aids in the interpretation of experimental IR and Raman spectra, confirming the molecular structure. core.ac.uk

Chemoinformatics and Data Mining for Picolinamide Derivatives

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. frontiersin.org Data mining techniques are applied to these datasets to identify structure-activity relationships (SAR) and structure-property relationships (SPR), which are vital for rational drug design. optibrium.com

The study of picolinamide derivatives has benefited from chemoinformatic approaches to understand how chemical modifications affect their biological activity. For example, a comprehensive SAR study of 108 analogues of isonicotinamide (B137802) led to the development of picolinamide 87, which exhibits potent and selective activity against Clostridioides difficile. nih.govnih.gov This study demonstrated that the position of the nitrogen atom in the pyridine ring dramatically influences the compound's selectivity. nih.gov

Key chemoinformatic techniques used in the analysis of picolinamide derivatives include:

R-group Analysis: Explores how different substituents at specific positions of the picolinamide scaffold affect activity. optibrium.com

Matched Molecular Pair Analysis: Identifies pairs of compounds that differ by a single, small structural modification to quantify the impact of that change on a specific property.

Clustering: Groups structurally similar compounds together to identify chemical series with desirable properties. optibrium.com

Activity Landscape Analysis: Visualizes the relationship between structural similarity and activity to identify "activity cliffs," where small structural changes lead to large changes in activity. optibrium.com

These analyses provide valuable insights for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. mdpi.com

Machine Learning and Artificial Intelligence in Mechanism of Action Prediction

While specific ML studies on this compound are not yet prevalent in the literature, the methodologies are well-established for other small molecules. For instance, explainable AI models have been developed to predict the MoA of antibiotics from whole transcriptome responses with high accuracy. nih.gov These models can not only classify the primary MoA but also identify novel mechanisms. nih.gov

The application of AI in MoA prediction for compounds like this compound could involve:

Training on Large Datasets: Using public or proprietary databases containing information on compounds with known MoAs, their chemical structures, and their effects on biological systems (e.g., gene expression or cell viability data). github.com

Feature Extraction: Representing the chemical structure of this compound and other picolinamides using molecular descriptors or fingerprints.

Model Building: Employing various ML algorithms, such as random forests, support vector machines, or deep neural networks, to build predictive models. researchgate.net

Prediction and Interpretation: Using the trained model to predict the MoA of this compound and interpreting the model to understand which features are most important for the prediction.

Future Research Directions and Unaddressed Academic Questions

Elucidating Novel Biological Targets for Picolinamide (B142947) Derivatives

A primary focus of ongoing research is to look beyond the initial mechanisms of action and identify new molecular targets for picolinamide derivatives. This endeavor seeks to broaden the therapeutic potential of this class of compounds.

Researchers have designed and synthesized novel series of picolinamide-based derivatives to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Since the VEGFR-2 signaling pathway is critical for tumor angiogenesis, its inhibition is an attractive strategy for cancer therapy. nih.gov In vitro studies evaluating the antiproliferative activity of these derivatives against human lung carcinoma (A549) and human liver cancer (HepG2) cell lines have shown promising results. nih.gov As detailed in the table below, several derivatives exhibited potent inhibitory activities, with compounds 8j and 8l emerging as particularly active members against both cell lines. nih.gov

Another series of N-methylpicolinamide-4-thiol derivatives has been synthesized and evaluated for antitumor activity. mdpi.com Within this series, compound 6p was identified as a potent and broad-spectrum agent, showing significant cytotoxicity against a panel of human cancer cell lines, with its activity attributed to the selective inhibition of Aurora-B kinase. mdpi.com

Further diversifying the scope of picolinamide research, other studies have focused on their potential in treating metabolic diseases. Optimization of an initial hit compound from a high-throughput screen led to the discovery of derivatives that are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndromes. nih.gov One such compound, 25 , proved to be highly potent and metabolically stable, effectively reducing fasting blood glucose and insulin (B600854) levels in a mouse model. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Picolinamide Derivatives

CompoundTargetCell LineActivity (IC₅₀)Source
8j VEGFR-2A54912.5 µM nih.gov
8j VEGFR-2HepG220.6 µM nih.gov
8l VEGFR-2HepG218.2 µM nih.gov
6p Aurora-B KinaseHepG2<10 µM mdpi.com
6p Aurora-B KinaseHCT-116<10 µM mdpi.com
6p Aurora-B KinaseSW480<10 µM mdpi.com
6p Aurora-B KinaseSPC-A1<10 µM mdpi.com
6p Aurora-B KinaseA375<10 µM mdpi.com

Development of More Sustainable and Efficient Synthetic Routes for 4-(Butylamino)picolinamide

A significant challenge in chemical manufacturing is the reliance on traditional synthetic methods that often use hazardous materials and produce substantial waste. chemistryjournals.net Future research must prioritize the development of green and efficient synthetic routes for compounds like this compound. Green chemistry aims to design processes that minimize the use and generation of hazardous substances, offering both environmental and economic benefits. chemistryjournals.net

Key future directions include:

Biocatalysis : Utilizing enzymes to perform chemical transformations offers high selectivity and reduces the need for harsh reagents and solvents. Researchers have developed clean biocatalytic routes where high-value amines are synthesized from inexpensive alcohols by coupling two enzymes, an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH). manchester.ac.uk This one-pot reaction recycles expensive co-factors and produces water as its sole by-product, representing a highly sustainable approach that could be adapted for picolinamide synthesis. manchester.ac.uk

Flow Chemistry : The use of continuous flow reactors provides superior control over reaction conditions, enhances safety, and improves scalability compared to traditional batch processing. chemistryjournals.net This technology has been successfully used for the synthesis of active pharmaceutical ingredients (APIs) and represents a promising avenue for more efficient production of this compound. chemistryjournals.net

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. chemistryjournals.net The greener synthesis of ibuprofen (B1674241) developed by the BHC Company, which utilizes a catalytic process to reduce waste, serves as a successful model for applying this principle. chemistryjournals.net

Developing these next-generation biocatalysts and synthetic processes could lead to significant environmental and economic improvements in the manufacturing of a wide range of chemicals, including pharmaceuticals. manchester.ac.uk

Advancements in Integrated PK-PD Modeling for Translational Research

Translating preclinical data into successful human outcomes is a major hurdle in drug development. researchgate.net Integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling is a critical tool for bridging this gap. researchgate.netnih.gov This approach uses mathematical models to connect drug exposure (pharmacokinetics) to its pharmacological effect (pharmacodynamics), thereby providing a quantitative framework for translational research. researchgate.netresearchgate.net

Future advancements in this area will be crucial for the development of picolinamide derivatives. Key goals include:

Improved Prediction : Mechanism-based PK-PD models that distinguish between drug-specific and biological system-specific parameters can improve the extrapolation of data from in vitro assays and animal studies to predict human efficacy and safety. researchgate.net

Efficient Development : By integrating all available preclinical data, these models can help facilitate the selection of lead compounds, the determination of first-in-human doses, and the design of early clinical trials. nih.govnih.gov

Dose Optimization : As demonstrated in the development of the antimicrobial apramycin, semi-mechanistic PK/PD models can integrate in vitro and in vivo data to predict a human efficacious dose, improving the predictive capacity of the development process. nih.gov

The continued development and application of translational PK-PD modeling has the potential to guide and integrate the pharmaceutical sciences, leading to more efficient design and development of novel drugs based on first principles. nih.gov

Expanding the Applicability of Computational Tools in Picolinamide Research

Computational tools are indispensable in modern drug discovery for accelerating the design and optimization of new chemical entities. For picolinamide research, expanding the use of these tools is a key future direction.

Molecular Docking : This technique is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of picolinamide derivatives, molecular docking has been used to rationalize biological results by modeling the interactions between the compounds and their protein targets. nih.govmdpi.com For example, docking studies helped to understand the stable interactions of derivative 6p with Aurora-B kinase and other derivatives with the VEGFR-2 binding site. nih.govmdpi.com

Molecular Dynamics (MD) Simulations : These simulations can provide detailed information on the conformational changes and dynamics of a drug-target complex over time. The use of MD simulations has been noted in the broader research of picolinamide derivatives, suggesting its utility in understanding the nuanced behavior of these molecules at their binding sites. nih.gov

Future research will likely see a greater integration of these computational methods to not only rationalize the activity of existing compounds but also to perform in silico screening of virtual libraries, predict ADME (absorption, distribution, metabolism, and excretion) properties, and guide the design of next-generation picolinamide derivatives with enhanced potency and selectivity.

Identifying Novel Research Areas for Picolinamide Class Beyond Current Indications

The versatility of the picolinamide scaffold opens up numerous possibilities for novel therapeutic applications beyond its currently established indications. The research into new biological targets provides a clear roadmap for this expansion.

The identification of picolinamide derivatives as potent inhibitors of various protein kinases and enzymes indicates significant potential in new therapeutic areas:

Oncology : The demonstrated activity against VEGFR-2 suggests applications in anti-angiogenesis therapy for a variety of cancers. nih.gov Furthermore, the inhibition of Aurora-B kinase by other derivatives points to a role in directly controlling tumor cell proliferation. mdpi.com The discovery of compounds like 4-(4-formamidophenylamino)-N-methyl picolinamide further supports the development of this class as anticancer agents. mdpi.com

Metabolic Diseases : The successful development of picolinamide derivatives as inhibitors of 11β-HSD1 highlights a promising, non-cancer-related avenue for this chemical class in the treatment of conditions such as diabetes and metabolic syndrome. nih.gov

Broad-Spectrum Drug Discovery : The development of new, efficient biocatalytic synthesis routes will enable the creation of diverse chemical libraries of picolinamide analogues. manchester.ac.uk These libraries can then be screened against a wide array of biological targets, supporting both academic and industrial drug discovery programs and potentially uncovering entirely new and unexpected therapeutic applications. manchester.ac.uk

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(butylamino)picolinamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling picolinic acid derivatives with butylamine under amidation conditions. Key steps include activating the carboxylic acid (e.g., using EDCI/HOBt or thionyl chloride) and optimizing solvent polarity (e.g., DMF vs. THF) to control reaction kinetics. Yield and purity are highly dependent on temperature (40–80°C) and stoichiometric ratios (amine:acid = 1.2:1 to 2:1). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
  • Data Considerations : Monitor reaction progress via TLC or LC-MS. Characterize intermediates and final products using 1H^1H/13C^{13}C NMR and HRMS to confirm structural integrity .

Q. How can researchers validate the structural characterization of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1H NMR should show signals for the butyl chain (δ 0.8–1.6 ppm), amide NH (δ 8.2–8.5 ppm), and pyridine protons (δ 8.0–8.8 ppm). 13C^{13}C NMR will confirm the carbonyl (C=O, δ ~165 ppm) and aromatic carbons.
  • HRMS : Exact mass should match the molecular formula (C10_{10}H15_{15}N3_{3}O), with a typical error margin of <3 ppm .
    • Pitfalls : Impurities from incomplete amidation may require additional purification steps. Compare spectral data with structurally analogous compounds (e.g., 4-(4-aminophenoxy)picolinamide derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, A549) to assess cytotoxicity. Include positive controls (e.g., cisplatin) and dose-response curves (IC50_{50} calculation).
  • Enzyme Inhibition : If targeting kinases (e.g., c-Met), employ fluorescence-based kinase activity assays with ATP/ADP detection .
    • Experimental Design : Follow the PICO framework—define Population (cell lines), Intervention (compound concentration), Comparison (untreated/positive controls), and Outcome (IC50_{50}, % inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antitumor efficacy?

  • Methodological Answer :

  • Modular Synthesis : Introduce substituents at the pyridine ring (e.g., nitro, hydroxy groups) or vary the alkyl chain length (e.g., propyl vs. pentyl analogs) to assess steric/electronic effects.
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like c-Met kinase. Validate with SPR or ITC for binding kinetics .
    • Data Contradiction Analysis : If SAR results conflict with docking predictions, re-evaluate force fields or confirm target engagement via Western blotting (e.g., phospho-c-Met levels) .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays), bioavailability, and tissue distribution using LC-MS/MS. Poor in vivo activity may stem from rapid clearance or metabolic degradation.
  • Formulation Optimization : Improve solubility via co-solvents (e.g., PEG-400) or nanoparticle encapsulation. Monitor tumor volume reduction in xenograft models (e.g., BALB/c nude mice) .
    • Replication Guidance : Follow FINER criteria—ensure Feasibility (animal model scalability), Novelty (mechanistic insights), and Relevance (clinical translatability) .

Q. How can target identification for this compound be systematically approached?

  • Methodological Answer :

  • Chemoproteomics : Use affinity-based probes (biotinylated analogs) to pull down binding proteins from lysates. Identify targets via LC-MS/MS.
  • CRISPR Screening : Perform genome-wide knockout screens in resistant vs. sensitive cell lines to pinpoint synthetic lethal targets .
    • Validation : Confirm target modulation via siRNA knockdown or overexpression studies. Cross-reference with kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response and toxicity data?

  • Methodological Answer :

  • Dose-Response : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50_{50}. Report 95% confidence intervals.
  • Toxicity : Use ANOVA with post-hoc Tukey tests to compare organ toxicity (e.g., liver enzymes) across treatment groups in vivo .
    • Transparency : Include raw data in supplementary materials and specify software/version used (e.g., R 4.3.1) .

Q. How should researchers address conflicting results in reproducibility studies?

  • Methodological Answer :

  • Protocol Harmonization : Standardize cell culture conditions (passage number, serum batch) and compound storage (desiccated, −20°C).
  • Blinded Experiments : Assign compound treatment groups randomly to minimize bias.
  • Meta-Analysis : Aggregate data from multiple labs using random-effects models to assess heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.